molecular formula C18H23N3O3S2 B6029205 2-(2-ethyl-N-methylsulfonylanilino)-N-(2-pyridin-2-ylsulfanylethyl)acetamide

2-(2-ethyl-N-methylsulfonylanilino)-N-(2-pyridin-2-ylsulfanylethyl)acetamide

Cat. No.: B6029205
M. Wt: 393.5 g/mol
InChI Key: CTKUZXQNLRXKRV-UHFFFAOYSA-N
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Description

2-(2-ethyl-N-methylsulfonylanilino)-N-(2-pyridin-2-ylsulfanylethyl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of an aniline derivative, a pyridine ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-ethyl-N-methylsulfonylanilino)-N-(2-pyridin-2-ylsulfanylethyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the aniline derivative: Starting with 2-ethyl aniline, the compound is reacted with methyl sulfonyl chloride under basic conditions to form 2-ethyl-N-methylsulfonylaniline.

    Formation of the pyridine derivative: 2-bromoethyl pyridine is reacted with thiourea to form 2-pyridin-2-ylsulfanylethylamine.

    Coupling reaction: The two intermediates are then coupled using acetic anhydride to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.

    Reduction: Reduction reactions could target the sulfonyl group, converting it to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.

Scientific Research Applications

2-(2-ethyl-N-methylsulfonylanilino)-N-(2-pyridin-2-ylsulfanylethyl)acetamide could have several scientific research applications:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Exploration as a potential therapeutic agent due to its unique structural features.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-(2-ethyl-N-methylsulfonylanilino)-N-(2-pyridin-2-ylthioethyl)acetamide: Similar structure but with a thioether instead of a sulfonyl group.

    2-(2-ethyl-N-methylsulfonylanilino)-N-(2-pyridin-2-ylsulfanylethyl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.

Uniqueness

The unique combination of an aniline derivative, a pyridine ring, and a sulfonyl group in 2-(2-ethyl-N-methylsulfonylanilino)-N-(2-pyridin-2-ylsulfanylethyl)acetamide may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(2-ethyl-N-methylsulfonylanilino)-N-(2-pyridin-2-ylsulfanylethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S2/c1-3-15-8-4-5-9-16(15)21(26(2,23)24)14-17(22)19-12-13-25-18-10-6-7-11-20-18/h4-11H,3,12-14H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTKUZXQNLRXKRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N(CC(=O)NCCSC2=CC=CC=N2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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